molecular formula C13H16N2O B1271299 N-(4-butylphenyl)-2-cyanoacetamide CAS No. 54153-20-7

N-(4-butylphenyl)-2-cyanoacetamide

Cat. No. B1271299
CAS RN: 54153-20-7
M. Wt: 216.28 g/mol
InChI Key: TXUGXSLBLAYKST-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-cyanoacetamide is a chemical compound that belongs to the class of cyanoacetamides, which are known for their utility in the synthesis of various heterocyclic compounds. While the specific compound N-(4-butylphenyl)-2-cyanoacetamide is not directly mentioned in the provided papers, the general class of cyanoacetamides is well-represented, indicating the importance of these compounds in synthetic organic chemistry. Cyanoacetamides serve as key intermediates in the construction of complex molecular architectures, often found in biologically active molecules and materials with unique physical properties.

Synthesis Analysis

The synthesis of cyanoacetamide derivatives typically involves the acylation of amines or the reaction of cyanoacetic acid derivatives with various electrophiles. For instance, the synthesis of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide was achieved through the acylation of an amine using trifluoroacetic anhydride, showcasing the versatility of cyanoacetamides in forming diverse structures . Similarly, the transmonocyanoacetylation of phenylenediamines provided an efficient route to N-(aminophenyl)-2-cyanoacetamides, demonstrating the reactivity of these compounds under mild conditions .

Molecular Structure Analysis

The molecular structure of cyanoacetamide derivatives is often confirmed using various analytical techniques such as IR, NMR, MS, and X-ray crystallography. For example, the crystal structure of a related compound was determined by X-ray diffraction, revealing the conformation of the cyclohexene ring and the planarity of the thiophene ring . These structural analyses are crucial for understanding the reactivity and properties of cyanoacetamide derivatives.

Chemical Reactions Analysis

Cyanoacetamide derivatives are reactive intermediates that can undergo a variety of chemical transformations. They can react with different electrophiles, such as carbonyl, acyl chloride, and isothiocyanate derivatives, to yield a series of novel cyanoacetamide derivatives . Additionally, they can be used to synthesize heterocyclic derivatives comprising various ring systems, as demonstrated by the synthesis of compounds containing thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . These reactions often involve regioselective attacks and cyclization processes, highlighting the synthetic utility of cyanoacetamides.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacetamide derivatives are influenced by their molecular structure. The presence of the cyano group and the acetamide moiety imparts certain characteristics such as polarity and the potential for hydrogen bonding, which can affect solubility, melting points, and reactivity. The characterization of these compounds typically involves elemental analysis, IR, and NMR spectroscopy, which provide insights into their structural features and physical properties . The stability of these compounds under various conditions is also an important aspect of their chemical properties, as seen in the case of the 4-cyano-2-butenyl group, which is stable to acidic conditions and can be removed under mild conditions .

Scientific Research Applications

Antimicrobial Properties

N-(4-butylphenyl)-2-cyanoacetamide has been studied for its potential as an antimicrobial agent. Research has shown that certain derivatives of this compound exhibit promising antibacterial and antifungal activities. For example, studies have synthesized novel heterocyclic compounds incorporating a sulfamoyl moiety suitable for use as antimicrobial agents (Darwish et al., 2014). Another study developed Schiff bases of this compound, also demonstrating antimicrobial activity (Arora et al., 2012).

Applications in Epoxy Resin Curing

N-(4-butylphenyl)-2-cyanoacetamide has been explored as a novel class of curing agents for epoxy resins. It was found that the reaction products of this compound with epoxy compounds can produce clear and tough solids with high mechanical strength and good adhesion to metal surfaces (Renner et al., 1988).

Use in Synthesis of Heterocyclic Compounds

The compound plays a role in the synthesis of various heterocyclic compounds, which are valuable in pharmaceutical and chemical industries. For instance, it has been used to synthesize pyridinone and chromenopyridone derivatives with potential anti-inflammatory and antipyretic properties (Fayed et al., 2021). Additionally, its derivatives have shown promise as antidiabetic agents by inhibiting the α-glucosidase enzyme (Nazir et al., 2018).

Insecticidal Properties

Research has also explored the use of cyanoacetamide derivatives, including N-(4-butylphenyl)-2-cyanoacetamide, as insecticides. Studies have demonstrated their efficacy against certain cotton pests, indicating potential applications in agriculture (El-Sharkawy & Abdullah, 2020).

properties

IUPAC Name

N-(4-butylphenyl)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-3-4-11-5-7-12(8-6-11)15-13(16)9-10-14/h5-8H,2-4,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUGXSLBLAYKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297519
Record name N-(4-Butylphenyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-cyanoacetamide

CAS RN

54153-20-7
Record name N-(4-Butylphenyl)-2-cyanoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54153-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Butylphenyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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